molecular formula C22H19N3O3 B4739274 N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide

N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide

Katalognummer B4739274
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: ANWYDMJPIDTRCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide, commonly known as NBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBCA is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. The c-Myc protein is a proto-oncogene that regulates cell growth and proliferation. Overexpression of c-Myc is associated with many types of cancers, including breast, colon, and lung cancer. Inhibition of the c-Myc-Max interaction by NBCA has been shown to reduce tumor growth in preclinical studies.

Wirkmechanismus

NBCA inhibits the protein-protein interaction between c-Myc and Max by binding to the Max protein. This binding prevents the formation of the c-Myc-Max complex, which is required for c-Myc to function as a transcription factor. Inhibition of the c-Myc-Max complex leads to the downregulation of c-Myc target genes, which are involved in cell growth and proliferation. This ultimately leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
NBCA has been shown to have minimal toxicity and side effects in preclinical studies. NBCA has been shown to inhibit tumor growth in vivo without affecting normal cell growth. NBCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. In addition, NBCA has been shown to have neuroprotective effects in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

NBCA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. NBCA has been shown to have minimal toxicity and side effects in preclinical studies, which makes it a promising candidate for further development. However, the limitations of NBCA include its specificity for the c-Myc-Max interaction, which may limit its efficacy in certain types of cancer. In addition, the optimal dosage and administration of NBCA for cancer therapy are still being investigated.

Zukünftige Richtungen

There are several future directions for the development of NBCA. One potential direction is the optimization of the synthesis method to improve the yield and purity of NBCA. Another direction is the development of NBCA analogs with improved specificity and efficacy. In addition, further preclinical and clinical studies are needed to investigate the optimal dosage and administration of NBCA for cancer therapy. Finally, the potential applications of NBCA in other diseases, such as Alzheimer's disease and Parkinson's disease, should be further investigated.

Wissenschaftliche Forschungsanwendungen

NBCA has been extensively studied for its potential applications in cancer therapy. In preclinical studies, NBCA has been shown to inhibit the growth of various types of cancer cells, including breast, colon, and lung cancer cells. NBCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer therapy, NBCA has also been studied for its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

3-benzamido-N-(4-carbamoylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14-7-8-17(13-19(14)25-21(27)16-5-3-2-4-6-16)22(28)24-18-11-9-15(10-12-18)20(23)26/h2-13H,1H3,(H2,23,26)(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWYDMJPIDTRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-4-methyl-3-[(phenylcarbonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.